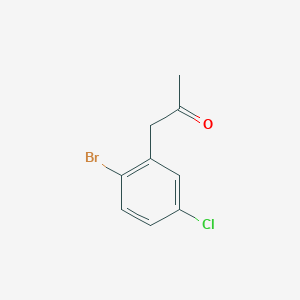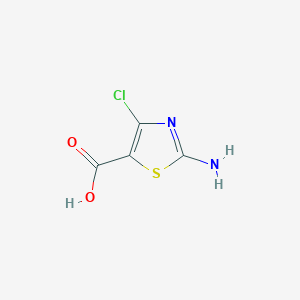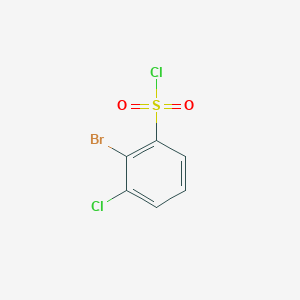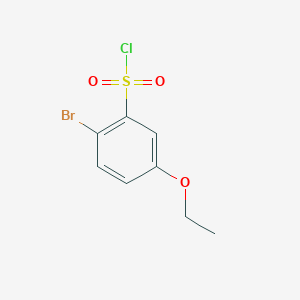
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It has the molecular formula C9H10BrN and a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, such as 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The InChI code for 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . The SMILES string is Brc1ccc2CCNCc2c1 .Physical And Chemical Properties Analysis
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . It is insoluble in water . The exact melting and boiling points are not documented, but a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .Aplicaciones Científicas De Investigación
Synthesis Techniques
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized through various chemical processes. For instance, Zlatoidský and Gabos (2009) described its synthesis via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).
Natural Sources and Derivatives
In a study on the red alga Rhodomela confervoides, Ma et al. (2007) isolated new brominated 1,2,3,4-tetrahydroisoquinolines, demonstrating the natural occurrence and potential for derivation of such compounds from marine sources (Ma et al., 2007).
Pharmacological Potential
Research by Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure-toxicity relationship in a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, highlighting the potential pharmacological applications of these compounds (Azamatov et al., 2023).
Chemical Transformations and Applications
Natarajan et al. (1979) discussed novel transformations of some 1-(2-bromo-α-methylbenzyl)-1,2,3,4-tetrahydroisoquinolines to isoquinobenzoxazepines, shedding light on the chemical versatility and potential applications in chemical synthesis (Natarajan et al., 1979).
Exploring Biochemical Interactions
Research on the inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis has included the study of compounds like 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which may offer insights into the biochemical interactions and therapeutic potential of related tetrahydroisoquinolines (Demarinis et al., 1981).
Photochemical Applications
Strada et al. (2019) utilized compounds like 7-bromo-2-naphthol in the synthesis of benzyl sulfides and polycyclic amines via acid-catalyzed condensation of 1,2,3,4-tetrahydroisoquinoline with aldehydes, indicating photochemical applications (Strada et al., 2019).
Propiedades
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-10(11)5-9(8)6-12-7;/h2-3,5,7,12H,4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLUERSOKOVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)









![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)